molecular formula C21H21F3N4O3 B2682879 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097892-45-8

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2682879
CAS No.: 2097892-45-8
M. Wt: 434.419
InChI Key: YONLOUBCOPSVBG-UHFFFAOYSA-N
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Description

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a combination of pyrrole, piperidine, and imidazolidine rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the initial formation of the pyrrole and piperidine intermediates, followed by their coupling with the imidazolidine moiety under controlled conditions. Specific reagents and catalysts, such as palladium or titanium-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to its trifluoroethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

1-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c22-21(23,24)14-28-18(29)13-27(20(28)31)17-7-11-26(12-8-17)19(30)15-3-5-16(6-4-15)25-9-1-2-10-25/h1-6,9-10,17H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLOUBCOPSVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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